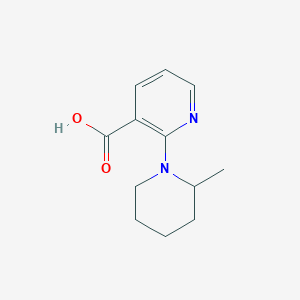

2-(2-Methylpiperidin-1-yl)nicotinic acid

Description

2-(2-Methylpiperidin-1-yl)nicotinic acid is a synthetic nicotinic acid derivative characterized by a piperidine ring substituted with a methyl group at the 2-position, attached to the 2-position of the pyridinecarboxylic acid scaffold. Its molecular formula is C₁₂H₁₆N₂O₂ (molecular weight: 220.27 g/mol) .

Properties

IUPAC Name |

2-(2-methylpiperidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-5-2-3-8-14(9)11-10(12(15)16)6-4-7-13-11/h4,6-7,9H,2-3,5,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTJGKUPQDZSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001220083 | |

| Record name | 2-(2-Methyl-1-piperidinyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019461-43-8 | |

| Record name | 2-(2-Methyl-1-piperidinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019461-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methyl-1-piperidinyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpiperidin-1-yl)nicotinic acid typically involves the reaction of 2-methylpiperidine with nicotinic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylpiperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(2-Methylpiperidin-1-yl)nicotinic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with nicotinic acetylcholine receptors and other related proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Piperidine-Substituted Nicotinic Acids

2-(3-Methylpiperidin-1-yl)nicotinic Acid (CAS 571912-85-1)

- Structure : Methyl group at the 3-position of the piperidine ring.

- Molecular Weight : 220.27 g/mol (C₁₂H₁₆N₂O₂) .

- No direct toxicity data available, but similar molecular weight suggests comparable handling precautions to the 2-methyl analog.

5-(Piperidin-1-yl)nicotinic Acid (CAS 878742-33-7)

- Structure : Piperidine ring attached at the 5-position of nicotinic acid; lacks a methyl group.

- Molecular Weight : 206.24 g/mol (C₁₁H₁₄N₂O₂) .

- Key Differences: Solubility: Higher water solubility due to the absence of a methyl group (sparingly soluble in water vs. Safety Profile: Acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats) and irritant properties noted; the methyl group in 2-(2-methylpiperidin-1-yl)nicotinic acid may exacerbate metabolic toxicity .

Substitution on the Pyridine Ring

2-(4-Fluorophenoxy)nicotinic Acid (CAS 872882-89-8)

- Structure: 4-Fluorophenoxy group at the 2-position of nicotinic acid.

- Molecular Weight : 205.26 g/mol (C₁₁H₁₅N₃O) .

- Key Differences: Electronic Effects: The electron-withdrawing fluorine atom increases acidity of the carboxylic acid (pKa ~2.5 vs. Lipophilicity: LogP estimated at 1.8 (higher than 2-(2-methylpiperidin-1-yl)nicotinic acid due to aromatic substitution), favoring blood-brain barrier penetration .

Nicotinic Acid (CAS 59-67-6)

- Structure : Parent compound; 3-pyridinecarboxylic acid.

- Molecular Weight: 123.11 g/mol (C₆H₅NO₂) .

- Key Differences: Biological Role: Essential vitamin (B₃) with vasodilatory and lipid-modifying effects. The addition of a 2-methylpiperidine group in the analog likely abolishes vitamin activity but may confer novel receptor-binding properties . Metabolism: Susceptible to bacterial oxidation (e.g., by Pseudomonas fluorescens), whereas the methylpiperidine group in the analog may sterically hinder enzymatic degradation .

Piperazine and Aromatic Substitutions

2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic Acid

Sources :

Biological Activity

2-(2-Methylpiperidin-1-yl)nicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of 2-(2-Methylpiperidin-1-yl)nicotinic acid, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : 2-(2-Methylpiperidin-1-yl)nicotinic acid

- Molecular Formula : C12H16N2O2

- CAS Number : 1019461-43-8

The biological activity of 2-(2-Methylpiperidin-1-yl)nicotinic acid is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are implicated in various neurological disorders. The compound may act as an agonist or antagonist at these receptors, influencing synaptic transmission and neuronal excitability.

Key Mechanisms:

- Receptor Modulation : The compound modulates nAChRs, affecting neurotransmitter release.

- Neuroprotective Effects : It may exert neuroprotective effects by reducing excitotoxicity and oxidative stress.

- Anti-inflammatory Activity : Potential inhibition of pro-inflammatory cytokines has been observed.

1. Neuropharmacological Effects

Research indicates that 2-(2-Methylpiperidin-1-yl)nicotinic acid may enhance cognitive functions and memory through its action on nAChRs. Studies have shown improvements in learning and memory tasks in animal models when treated with this compound.

2. Antioxidant Properties

The compound demonstrates significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. This property is particularly beneficial in neurodegenerative diseases like Alzheimer's.

3. Anti-inflammatory Effects

In vitro studies have indicated that 2-(2-Methylpiperidin-1-yl)nicotinic acid can reduce the secretion of inflammatory mediators from immune cells, suggesting its potential use in treating inflammatory conditions.

Data Table: Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Neuropharmacological | Enhances cognitive functions; improves memory in animal models |

| Antioxidant | Reduces oxidative stress; protects neuronal cells |

| Anti-inflammatory | Decreases pro-inflammatory cytokine levels; potential use in inflammatory diseases |

Case Study 1: Cognitive Enhancement

In a controlled study involving mice, administration of 2-(2-Methylpiperidin-1-yl)nicotinic acid resulted in improved performance on the Morris water maze test, indicating enhanced spatial learning and memory retention. The study highlighted the compound's potential as a cognitive enhancer.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cultures. Results showed that pretreatment with 2-(2-Methylpiperidin-1-yl)nicotinic acid significantly reduced cell death and maintained cell viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.